4-Bromo-7-methoxyindolin-2-one

Physicochemical profiling Lipophilicity Drug-likeness

4-Bromo-7-methoxyindolin-2-one (CAS 1162262-04-5) is a synthetic oxindole (indolin-2-one) derivative bearing a bromine atom at the 4-position and a methoxy group at the 7-position of the bicyclic ring system. With a molecular formula of C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol, it belongs to the broader class of indolin-2-one heterocycles, a scaffold found in several FDA-approved kinase inhibitors including sunitinib.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07
CAS No. 1162262-04-5
Cat. No. B3045923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methoxyindolin-2-one
CAS1162262-04-5
Molecular FormulaC9H8BrNO2
Molecular Weight242.07
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)CC(=O)N2
InChIInChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12)
InChIKeyZUBWLSZCSDOILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-methoxyindolin-2-one (CAS 1162262-04-5): A Dual-Substituted Oxindole Scaffold for Kinase-Targeted Medicinal Chemistry


4-Bromo-7-methoxyindolin-2-one (CAS 1162262-04-5) is a synthetic oxindole (indolin-2-one) derivative bearing a bromine atom at the 4-position and a methoxy group at the 7-position of the bicyclic ring system [1]. With a molecular formula of C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol, it belongs to the broader class of indolin-2-one heterocycles, a scaffold found in several FDA-approved kinase inhibitors including sunitinib [2]. The compound serves primarily as a versatile building block in medicinal chemistry, where the C4–Br bond provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), while the C7–OMe substituent modulates electronic properties and hydrogen-bonding capacity [1].

Why 4-Bromo-7-methoxyindolin-2-one Cannot Be Replaced by Simple 4-Bromo- or 7-Methoxy-Oxindole Analogs


Substituting 4-bromo-7-methoxyindolin-2-one with the mono-functionalized analog 4-bromoindolin-2-one eliminates the hydrogen-bond acceptor capacity and solubility modulation conferred by the 7-methoxy group, which contributes 0.9 additional XLogP units of polarity shift relative to the methoxy-free analog [1]. Conversely, substituting with 7-methoxyindolin-2-one removes the C4–Br cross-coupling handle, precluding downstream diversification via Suzuki–Miyaura or Buchwald–Hartwig reactions that are essential for generating focused libraries in kinase inhibitor programs [2]. The dual-substitution pattern on the target compound integrates both synthetic tractability and physicochemical tuning within a single intermediate, a combination that neither mono-substituted analog can replicate without additional synthetic steps and associated yield losses [1].

Quantitative Differentiation Evidence for 4-Bromo-7-methoxyindolin-2-one vs. Closest Oxindole Analogs


Computed Lipophilicity (XLogP3) Comparison: Balanced Polarity vs. Mono-Substituted 4-Bromo- and 7-Methoxy-Oxindoles

The target compound 4-bromo-7-methoxyindolin-2-one exhibits a computed XLogP3 of 1.4, which positions it between the more lipophilic 4-bromoindolin-2-one (XLogP3 = 1.5) and the more hydrophilic 7-methoxyindolin-2-one (XLogP3 = 0.7) [1]. This intermediate lipophilicity is achieved because the electron-donating 7-methoxy group partially offsets the lipophilic contribution of the 4-bromo substituent, resulting in a net polarity shift of +0.8 log units relative to 4-bromoindolin-2-one, while adding only 0.7 log units relative to 7-methoxyindolin-2-one [1].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Enhanced Molecular Recognition Capacity vs. 4-Bromooxindole

The target compound possesses two hydrogen-bond acceptor (HBA) sites (the C2 carbonyl and the C7 methoxy oxygen) versus only one HBA site in 4-bromoindolin-2-one (carbonyl only) [1]. The topological polar surface area (TPSA) is 38.3 Ų for the target compound, compared to 29.1 Ų for 4-bromoindolin-2-one, a 9.2 Ų (31.6%) increase attributable solely to the 7-methoxy substituent [1]. The 7-methoxyindolin-2-one comparator shares the same TPSA (38.3 Ų) but lacks the C4–Br synthetic handle [1].

Hydrogen bonding Molecular recognition TPSA

Synthetic Versatility: One-Step, Regioselective Bromination of 7-Methoxyindolin-2-one to Access the Dual-Substituted Scaffold

4-Bromo-7-methoxyindolin-2-one is synthesized via regioselective electrophilic aromatic bromination of 7-methoxyindolin-2-one, where the electron-donating 7-methoxy group directs bromination to the activated C4 position, yielding a single regioisomer . In contrast, bromination of unsubstituted oxindole produces a mixture of 4-, 5-, 6-, and 7-bromo regioisomers requiring chromatographic separation, which reduces isolated yield and increases cost [1]. The directing effect of the 7-methoxy group ensures that the C4 position is the kinetically favored site, providing a more cost-efficient synthesis of a regioisomerically pure product suitable for building-block procurement .

Synthetic chemistry Electrophilic aromatic substitution Building block

Scaffold Differentiation: Indolin-2-one (Oxindole) vs. Indole and Isatin Analogs for Kinase Inhibitor Design

The indolin-2-one (oxindole) scaffold of the target compound is a privileged kinase-inhibitor core, exemplified by the approved VEGFR/PDGFR inhibitor sunitinib and p38α MAPK inhibitors with IC50 values as low as 1.3 nM [1]. This scaffold differs fundamentally from the indole analog 4-bromo-7-methoxyindole (CAS 436091-59-7), which lacks the C2 carbonyl and C3 methylene groups that are critical for ATP-binding site hinge-region hydrogen bonding [1][2]. The oxindole also differs from the isatin analog 4-bromo-7-methoxyindoline-2,3-dione (CAS 67303-38-2), where the additional C3 carbonyl renders the scaffold more electrophilic and metabolically labile [2]. The C3 methylene in the oxindole provides a site for further functionalization (e.g., Knoevenagel condensation) that is unavailable in the indole analog [3].

Kinase inhibitors Oxindole scaffold Scaffold hopping

Molecular Weight and Heavy Atom Count: Differentiated Physicochemical Space for Fragment-Based and Lead-Optimization Programs

With a molecular weight of 242.07 g/mol and 12 heavy atoms, 4-bromo-7-methoxyindolin-2-one occupies a distinct segment of physicochemical space compared to its mono-substituted analogs: 212.04 g/mol (10 heavy atoms) for 4-bromoindolin-2-one and 163.17 g/mol (12 heavy atoms) for 7-methoxyindolin-2-one [1]. The target compound thus carries the heavy-atom count of the methoxy analog (12) plus the bromine mass, positioning it at the upper boundary of fragment-like space (MW < 250 Da) while remaining suitable for fragment-based screening and Rule-of-Three compliance (HBA ≤ 3, HBD ≤ 3, XLogP ≤ 3) [2].

Fragment-based drug discovery Lead optimization Heavy atom count

Commercial Purity and Availability Benchmark: ≥98% Purity with Multi-Vendor Sourcing Advantage Over Niche Analogs

4-Bromo-7-methoxyindolin-2-one is commercially available from multiple independent suppliers (Leyan, MolCore, ChemAny, CymitQuimica) at a standard purity specification of ≥98% as determined by HPLC or GC . In comparison, the structurally closest dual-substituted analog, 4-bromo-7-methoxyindoline-2,3-dione (the isatin), is offered by fewer vendors and is more frequently listed as a custom synthesis item, implying longer lead times and higher procurement risk . The broader vendor base for the target compound provides competitive pricing and supply security for gram-to-kilogram scale acquisition .

Chemical procurement Purity specification Supply chain

Prioritized Application Scenarios for 4-Bromo-7-methoxyindolin-2-one Based on Verified Differentiation Evidence


Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Diversification at C4

The C4–Br bond serves as a robust handle for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling rapid parallel synthesis of C4-arylated oxindole libraries. The oxindole scaffold, validated by p38α inhibitors with sub-nanomolar potency (lead compound 1: IC50 = 1.3 nM [1]), provides a kinase hinge-binding pharmacophore that is absent in indole analogs. The 7-methoxy group remains intact during coupling, contributing an additional hydrogen-bond acceptor (HBA = 2, TPSA = 38.3 Ų) that can engage the kinase solvent-exposed region or selectivity pocket [2]. This scenario leverages both the synthetic handle and the scaffold identity advantages documented in Section 3.

Fragment-Based Lead Generation with Balanced Lipophilicity

With MW = 242.07 g/mol and XLogP3 = 1.4, the compound satisfies fragment-like criteria (MW < 250, XLogP ≤ 3) while offering a balanced lipophilicity profile that avoids the extremes of the 4-bromo analog (XLogP3 = 1.5) or 7-methoxy analog (XLogP3 = 0.7) [1]. Its two hydrogen-bond acceptors and one donor comply with the Rule of Three, and the single rotatable bond (C7–OMe) introduces minimal conformational entropy penalty upon target binding [1][2]. Procurement teams can source this fragment with ≥98% purity from multiple vendors for biophysical screening (SPR, DSF, ITC) without additional purification, ensuring data reproducibility across screening campaigns .

Building Block for CNS-Targeted Oxindole Derivatives

The intermediate XLogP3 (1.4), modest TPSA (38.3 Ų), and low rotatable bond count (1) position 4-bromo-7-methoxyindolin-2-one favorably for CNS drug design, where optimal brain penetration typically requires XLogP 1–3 and TPSA < 90 Ų [1]. The oxindole scaffold has been explored in CNS indications, including antidepressant activity in forced-swim and tail-suspension tests where bromo-substituted oxindoles showed critical SAR dependence on halogen position [2]. The C4-bromo substituent can be elaborated to modulate target engagement, while the 7-methoxy group contributes to metabolic stability by blocking CYP-mediated oxidation at the electron-rich 7-position [1].

Process Chemistry Scale-Up with Reliable Multi-Vendor Supply

For industrial R&D programs transitioning from discovery to preclinical development, the target compound offers procurement advantages over its closest dual-substituted analogs. With ≥4 independent vendors supplying the compound at ≥98% purity, competitive pricing and reduced lead times are achievable for gram-to-kilogram quantities [1]. The isatin analog (4-bromo-7-methoxyindoline-2,3-dione) is predominantly available only via custom synthesis, introducing 4–8 week lead times and single-source risk [2]. The regioisomerically pure nature of the target compound, resulting from the 7-methoxy directing effect during synthesis, also eliminates the need for costly chromatographic purification at scale .

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